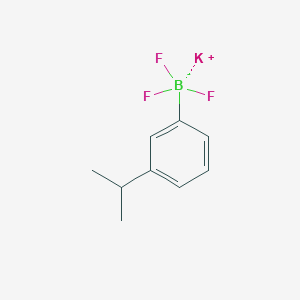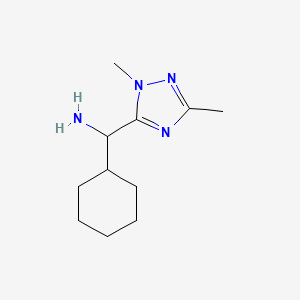
Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexyl group attached to a triazole ring, which is further substituted with a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of proto-demetallation, tautomerization, and dehydrative cyclization steps . Another method involves the use of diisopropylazodicarboxylate (DIAD) in a Mitsunobu reaction to introduce the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
科学的研究の応用
Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals, dyes, and corrosion inhibitors.
作用機序
The mechanism of action of Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial activity .
類似化合物との比較
Similar Compounds
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: This compound features a triazole ring substituted with a tricyclohexylstannyl group.
1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide: This compound has a similar triazole ring but with different substituents.
Uniqueness
Cyclohexyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and methanamine moiety differentiates it from other triazole derivatives, making it a valuable compound for various applications.
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
cyclohexyl-(2,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C11H20N4/c1-8-13-11(15(2)14-8)10(12)9-6-4-3-5-7-9/h9-10H,3-7,12H2,1-2H3 |
InChIキー |
OQBWTVWLLJVPHI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C(C2CCCCC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
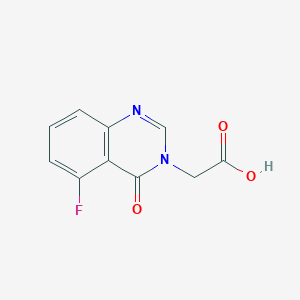
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
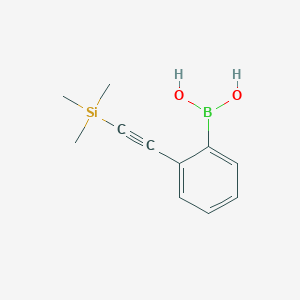
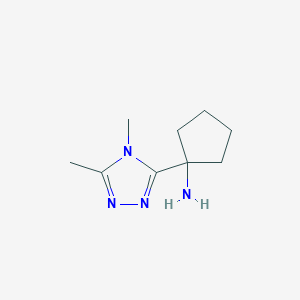
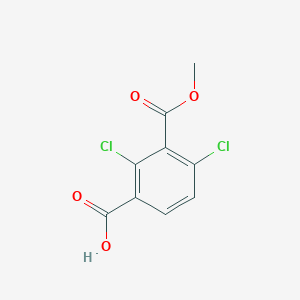
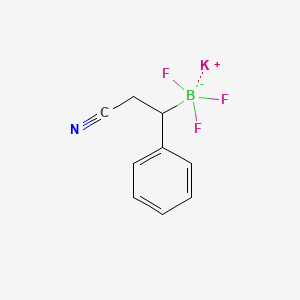
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)

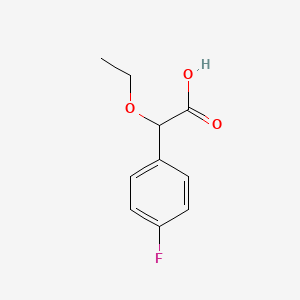
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
